An In-Depth Technical Guide on the Core Mechanism of Action of BMS-986142 in B-cells
An In-Depth Technical Guide on the Core Mechanism of Action of BMS-986142 in B-cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986142 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] Unlike irreversible BTK inhibitors, the reversible nature of BMS-986142 may offer a distinct safety and efficacy profile. This technical guide provides a detailed overview of the mechanism of action of BMS-986142 in B-cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers and professionals in the field of immunology and drug development.
It is important to note that in some literature, this compound may be referred to as BMS-986143; however, for the purpose of this guide, we will use the designation BMS-986142 as it is more prevalent in the cited preclinical and clinical studies.
Core Mechanism of Action: Reversible Inhibition of BTK
The primary mechanism of action of BMS-986142 is its potent and reversible inhibition of BTK.[1][2][3] BTK is a member of the Tec family of non-receptor tyrosine kinases and is a crucial component of the B-cell receptor (BCR) signaling pathway.[1][3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, most notably phospholipase C-gamma 2 (PLCγ2).[1] This phosphorylation event triggers a cascade of intracellular signals, including calcium mobilization and activation of transcription factors such as NF-κB, which are essential for B-cell proliferation, differentiation, survival, and cytokine production.[1][4][5]
BMS-986142 exerts its effect by binding to the active site of BTK, thereby preventing its phosphorylation and subsequent activation. This reversible inhibition effectively blocks the downstream signaling cascade initiated by BCR activation. The consequence of this blockade is the suppression of various B-cell functions, including proliferation, expression of co-stimulatory molecules like CD86, and the production of inflammatory cytokines.[1][3]
Data Presentation: Quantitative Analysis of BMS-986142 Activity
The potency and selectivity of BMS-986142 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of BMS-986142 Against BTK and Other Kinases
| Target Kinase | IC50 (nM) | Source |
| BTK | 0.5 | [1][2][3][6][7][8] |
| TEC | 10 | [2][7][8] |
| ITK | 15 | [2][8] |
| BLK | 23 | [2][8] |
| TXK | 28 | [2][8] |
| BMX | 32 | [2][8] |
| LCK | 71 | [2] |
| SRC | 1100 | [2] |
Table 2: Functional IC50 Values of BMS-986142 in B-cell Assays
| Functional Endpoint | Cell Type | Stimulus | IC50 (nM) | Source |
| Calcium Flux | Ramos B-cells | anti-IgM | 9 | [2][7][8] |
| CD69 Expression | Human Whole Blood B-cells | anti-IgD-dextran | 90 | [1][3] |
| IL-6 Production | Human B-cells | BCR stimulation | ≤ 5 | [1][3] |
| TNF-α Production | Human B-cells | BCR stimulation | ≤ 5 | [1][3] |
| B-cell Proliferation | Human B-cells | BCR stimulation | ≤ 5 | [1][3] |
| CD86 Expression | Human B-cells | BCR stimulation | 3-4 | [8] |
| TNF-α Production | Human PBMCs | IgG immune complex | 3 | [1][3] |
| IL-6 Production | Human PBMCs | IgG immune complex | 4 | [1][3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of BMS-986142. Disclaimer: These protocols are synthesized from publicly available information and may require optimization for specific laboratory conditions.
BTK Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of BTK by measuring the amount of ADP produced.
Materials:
-
Recombinant human BTK enzyme (e.g., Promega, Cat.# V2941)
-
Poly (4:1 Glu, Tyr) peptide substrate (e.g., Promega, Cat.# V2941)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101)
-
BMS-986142 (serial dilutions in DMSO)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of BMS-986142 in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a range from picomolar to micromolar.
-
Prepare the kinase reaction mix by diluting the BTK enzyme and substrate in Kinase Buffer to the desired concentrations. Note: The optimal concentrations of enzyme and substrate should be determined empirically.
-
In a 384-well plate, add 1 µL of diluted BMS-986142 or DMSO (vehicle control).
-
Add 2 µL of the BTK enzyme solution to each well.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Calcium Flux Assay in Ramos B-cells
This assay measures the mobilization of intracellular calcium following BCR stimulation, a key downstream event of BTK activation.
Materials:
-
Ramos B-cells
-
RPMI-1640 medium with 10% FBS
-
Indo-1 AM calcium indicator dye (e.g., Molecular Probes)
-
Pluronic F-127
-
Goat F(ab')2 anti-human IgM (for stimulation)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer with UV excitation capability
Procedure:
-
Culture Ramos B-cells in RPMI-1640 supplemented with 10% FBS.
-
Harvest and wash the cells with serum-free RPMI-1640.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640.
-
Load the cells with Indo-1 AM (final concentration of 1-5 µM) and Pluronic F-127 (final concentration of 0.02%) for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with serum-free RPMI-1640 to remove extracellular dye.
-
Resuspend the cells in RPMI-1640 with 1% FBS.
-
Pre-incubate the cells with various concentrations of BMS-986142 or DMSO (vehicle control) for 30-60 minutes at 37°C.
-
Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.
-
Add the anti-IgM stimulus (e.g., 10 µg/mL) and continue to acquire data for 3-5 minutes.
-
Analyze the data by calculating the ratio of Indo-1 bound (violet emission) to unbound (blue emission) over time. The peak of this ratio indicates the magnitude of the calcium flux.
-
Determine the IC50 value by plotting the peak calcium flux against the inhibitor concentration.
B-cell Proliferation and CD86 Expression Assay
This assay assesses the effect of BMS-986142 on B-cell proliferation and the expression of the activation marker CD86.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated B-cells
-
RPMI-1640 medium with 10% FBS
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation tracking
-
Goat F(ab')2 anti-human IgM (for stimulation)
-
Anti-human CD86 antibody conjugated to a fluorophore (e.g., PE or APC)
-
Flow cytometer
Procedure:
-
Isolate PBMCs or B-cells from healthy donor blood.
-
For proliferation analysis, label the cells with CFSE (e.g., 1-5 µM) for 10-15 minutes at 37°C. Quench the staining with FBS-containing medium.
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate and pre-incubate with various concentrations of BMS-986142 or DMSO for 1-2 hours.
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL).
-
Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and stain with a fluorescently labeled anti-CD86 antibody for 30 minutes on ice.
-
Wash the cells and acquire data on a flow cytometer.
-
For proliferation, analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a cell division.
-
For CD86 expression, analyze the mean fluorescence intensity (MFI) of the CD86 stain on the B-cell population.
-
Calculate the IC50 values for the inhibition of proliferation and CD86 expression.
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of BMS-986142 on BTK.
Caption: A generalized experimental workflow to assess the in vitro effects of BMS-986142 on B-cell function.
Conclusion
BMS-986142 is a potent and selective reversible inhibitor of BTK. Its mechanism of action in B-cells is centered on the blockade of the BCR signaling pathway, a critical pathway for B-cell function. By inhibiting BTK, BMS-986142 effectively suppresses downstream signaling events, leading to the inhibition of B-cell proliferation, activation, and cytokine production. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals. While clinical trials in rheumatoid arthritis have not shown the desired efficacy, the well-characterized mechanism of action of BMS-986142 continues to make it a valuable tool for studying the role of BTK in B-cell biology and autoimmune diseases.[9] Further research may explore its potential in other B-cell-mediated pathologies.
References
- 1. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of the NF-κB Pathway in B-Lymphocyte Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The B-cell receptor signaling pathway as a therapeutic target in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMS-986142 - Immunomart [immunomart.com]
- 7. BMS-986142 | BTK | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study - PubMed [pubmed.ncbi.nlm.nih.gov]
